2,2-Dimethyl-3-oxopentanal

Description

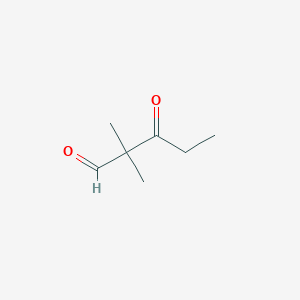

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-oxopentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-6(9)7(2,3)5-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYBKZHBCCMBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452882 | |

| Record name | 2,2-DIMETHYL-3-OXOPENTANAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106921-60-2 | |

| Record name | 2,2-Dimethyl-3-oxopentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106921-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-DIMETHYL-3-OXOPENTANAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2-Dimethyl-3-oxopentanal chemical properties

An In-Depth Technical Guide to 2,2-Dimethyl-3-oxopentanal

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists interested in the chemical properties and potential applications of this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between its structure and reactivity, providing field-proven insights into its handling, and proposing robust experimental frameworks.

Core Molecular Profile and Identifiers

This compound is a bifunctional organic compound containing both an aldehyde and a ketone moiety.[1] Its structure is characterized by a quaternary carbon at the C2 position, which introduces significant steric hindrance that governs its reactivity. This compound is primarily utilized as a building block in organic synthesis and for research purposes.[1][2][3]

The primary identifiers and core physical properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 106921-60-2 | [2][3][4] |

| Molecular Formula | C₇H₁₂O₂ | [2][4][5] |

| Molecular Weight | 128.17 g/mol | [2][4][6] |

| Appearance | Colorless to pale yellow liquid or powder | [1][3] |

| Boiling Point | 165.4 °C | [2] |

| SMILES | CCC(=O)C(C)(C)C=O | [2][4] |

| InChIKey | PVYBKZHBCCMBPS-UHFFFAOYSA-N | [1][4][7] |

Structural Analysis and Predicted Spectroscopic Profile

The unique arrangement of functional groups in this compound dictates its spectroscopic signature. While specific experimental spectra are not widely published, a robust theoretical analysis based on its structure provides a reliable guide for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be relatively simple due to the quaternary center.

-

Aldehyde Proton (-CHO): A singlet is predicted around δ 9.5-10.0 ppm. The absence of an α-proton prevents splitting.

-

Gem-Dimethyl Protons (-C(CH₃)₂): A sharp singlet integrating to 6 protons is expected around δ 1.1-1.3 ppm.

-

Ethyl Ketone Protons (-CH₂CH₃): A quartet integrating to 2 protons is expected around δ 2.5-2.8 ppm, coupled to the adjacent methyl group. A triplet integrating to 3 protons should appear further upfield, around δ 1.0-1.2 ppm.

-

-

¹³C NMR: The carbon spectrum will clearly show the two carbonyl carbons and the quaternary carbon.

-

Aldehyde Carbonyl: Expected in the δ 195-205 ppm region.

-

Ketone Carbonyl: Expected in the δ 205-215 ppm region.

-

Quaternary Carbon (C2): A low-intensity signal expected around δ 50-60 ppm.

-

Other Aliphatic Carbons: Signals for the gem-dimethyl and ethyl groups are expected in the δ 7-40 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong carbonyl stretching absorptions.

-

Aldehyde C=O Stretch: A strong, sharp peak is expected around 1725-1740 cm⁻¹.

-

Ketone C=O Stretch: A strong, sharp peak is expected at a slightly lower wavenumber, around 1705-1725 cm⁻¹.[8]

-

Aldehyde C-H Stretch: Two characteristic, weaker peaks are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[8]

-

Aliphatic C-H Stretch: Multiple peaks will be present in the 2850-3000 cm⁻¹ region.

Chemical Reactivity and Mechanistic Considerations

The compound's reactivity is governed by the interplay between the sterically hindered aldehyde and the adjacent ketone. The presence of two carbonyl groups allows for a range of transformations, making it a versatile synthetic intermediate.[1]

Chemoselectivity

In general, aldehydes are more electrophilic and thus more reactive toward nucleophiles than ketones. Therefore, nucleophilic attack is expected to occur preferentially at the aldehyde carbon. However, the significant steric bulk from the adjacent gem-dimethyl group can modulate this reactivity, potentially allowing for selective reactions at the ketone under carefully controlled conditions or with specific sterically-demanding reagents.

Enolate Formation and Aldol Reactivity

The ketone possesses enolizable α-protons on the methylene group of the ethyl substituent. Treatment with a suitable base will generate an enolate, which can act as a nucleophile. This enables participation in classic carbonyl addition reactions, including the aldol condensation.

A particularly relevant transformation is the intramolecular aldol condensation . Under basic conditions, the enolate formed at the C4 position can attack the electrophilic aldehyde carbonyl, leading to a five-membered ring. Subsequent dehydration would yield a stable α,β-unsaturated cyclopentenone. This type of reaction is well-documented for structurally similar keto-aldehydes.[9]

Caption: Proposed mechanism for intramolecular aldol condensation.

Oxidation and Reduction

-

Oxidation: Selective oxidation of the aldehyde to a carboxylic acid is feasible using mild oxidants like buffered potassium permanganate or specific reagents such as sodium chlorite. This would yield 2,2-dimethyl-3-oxopentanoic acid.[10] Stronger oxidizing agents risk cleaving the carbon skeleton.

-

Reduction: The choice of reducing agent determines the outcome.

-

Selective Aldehyde Reduction: Reagents like sodium borohydride (NaBH₄) at low temperatures can selectively reduce the aldehyde to a primary alcohol.

-

Dual Reduction: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the aldehyde and the ketone to their corresponding primary and secondary alcohols.

-

Proposed Synthesis Protocol

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or isotopic labeling. A plausible and robust laboratory-scale synthesis can be achieved via the acylation of a Grignard reagent with an appropriate acyl chloride, followed by a controlled oxidation.

Workflow: Synthesis of this compound

Caption: A multi-step workflow for the proposed synthesis.

Step-by-Step Methodology

Disclaimer: This protocol is a theoretical proposition based on established chemical principles. It must be thoroughly vetted and optimized in a laboratory setting by qualified personnel.

-

Synthesis of 3,3-Dimethyl-2-pentanone (Intermediate): a. In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add 2,2-dimethylpropanoyl chloride to anhydrous diethyl ether. b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of ethylmagnesium bromide (1.1 equivalents) in THF dropwise, maintaining the temperature below 5 °C. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. e. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. f. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude ketone by distillation.

-

Synthesis of this compound: a. The intermediate ketone from the previous step is subjected to a Kornblum oxidation. b. First, perform an α-bromination using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride. c. The resulting α-bromo ketone is then dissolved in dimethyl sulfoxide (DMSO). d. Sodium bicarbonate is added, and the mixture is heated (e.g., to 100-150 °C) for several hours until the starting material is consumed (monitor by TLC or GC). e. After cooling, the reaction mixture is poured into water and extracted with a suitable solvent (e.g., ethyl acetate). f. The combined organic layers are washed thoroughly with water to remove DMSO, then with brine, dried, and concentrated. g. The final product is purified via fractional distillation under reduced pressure.

Safety, Handling, and Storage

-

Hazard Classification: The compound is classified as a flammable liquid (GHS02).[2] The primary hazard statement is H226: Flammable liquid and vapour.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Avoid contact with skin, eyes, and clothing. Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 2,2-Dimethyl-3-oxopentanoic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). 2,4-Dimethyl-3-oxopentanal. National Center for Biotechnology Information.

- ChemSrc. (2025). 2-methyl-3-oxopentanal.

- LookChem. (n.d.). This compound, CasNo.106921-60-2.

- Google Patents. (2021). CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application.

- Chegg.com. (2018). Solved 2,2-dimethyl-4-oxopentanal undergoes intramolecular.

- Google Patents. (2009). CN101525279A - Synthetic method of 2,3-dimethylpentanal.

- Cenmed. (n.d.). This compound (C007B-518232).

- NIST. (n.d.). Pentanal, 2,3-dimethyl-. NIST Chemistry WebBook.

- Science of Synthesis. (2006). Product Class 3: 2,2-Diheteroatom-Substituted Aldehydes. Thieme.

Sources

- 1. CAS 106921-60-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 106921-60-2 | GEA92160 [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C7H12O2 | CID 11040720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. keyorganics.net [keyorganics.net]

- 6. 106921-60-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Buy 2-Methyl-3-oxopentanal | 14848-68-1 [smolecule.com]

- 9. Solved 2,2-dimethyl-4-oxopentanal undergoes intramolecular | Chegg.com [chegg.com]

- 10. 2,2-Dimethyl-3-oxopentanoic acid | C7H12O3 | CID 17786898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

2,2-Dimethyl-3-oxopentanal CAS number 106921-60-2

An In-depth Technical Guide to 2,2-Dimethyl-3-oxopentanal (CAS: 106921-60-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 106921-60-2), a bifunctional β-keto aldehyde with significant potential as a building block in organic synthesis and drug discovery. By virtue of its sterically hindered α-quaternary carbon and two distinct carbonyl functionalities, this compound exhibits unique reactivity that can be harnessed for the synthesis of complex molecular architectures. This document delves into its physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. Furthermore, it outlines practical experimental protocols and discusses its applications, particularly within the context of medicinal chemistry, where the integrated gem-dimethyl group can impart favorable pharmacokinetic properties. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the synthetic utility of this versatile molecule.

Introduction and Molecular Profile

This compound is an organic compound featuring both an aldehyde and a ketone functional group.[1] Structurally, it is a β-keto aldehyde, with the two carbonyl groups separated by a quaternary carbon atom. This α,α-disubstitution is a critical feature, as the absence of enolizable α-protons dictates its reactivity, preventing common self-condensation pathways and offering a stable scaffold for selective chemical transformations.[2][3]

The molecule is known to form during the atmospheric oxidation of isobutene and has been studied for its surface chemistry properties.[4] However, its primary value to the scientific community lies in its role as a versatile intermediate for synthesizing more complex organic molecules.[1] The gem-dimethyl group, in particular, is a prized structural motif in medicinal chemistry, often introduced to enhance metabolic stability, modulate conformation, and improve pharmacokinetic profiles.[5]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 106921-60-2 | [1][6] |

| Molecular Formula | C₇H₁₂O₂ | [1][4][6] |

| Molecular Weight | 128.17 g/mol | [4][7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 165.4 °C (Predicted) | [4] |

| SMILES | CCC(=O)C(C)(C)C=O | [1] |

| InChI Key | PVYBKZHBCCMBPS-UHFFFAOYSA-N | [1][7] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [8] |

Expected Spectroscopic Signature

While specific spectral data requires experimental acquisition, the structure of this compound allows for the confident prediction of its key spectroscopic features.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to:

-

A singlet for the aldehydic proton (-CHO) in the downfield region (δ 9-10 ppm).

-

A quartet for the methylene protons (-CH₂-) of the ethyl group.

-

A triplet for the terminal methyl protons (-CH₃) of the ethyl group.

-

A singlet for the six equivalent protons of the two α-methyl groups.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature seven distinct resonances:

-

Two signals in the carbonyl region (>190 ppm), corresponding to the aldehyde and ketone carbons.

-

A signal for the quaternary α-carbon.

-

Signals for the methylene and methyl carbons of the ethyl group.

-

A signal for the carbons of the two equivalent α-methyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong C=O stretching absorption bands, one for the aldehyde (typically ~1725 cm⁻¹) and one for the ketone (typically ~1715 cm⁻¹). C-H stretching bands for sp³ and aldehydic carbons will also be present.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 128. Key fragmentation patterns would likely involve the loss of the ethyl group (M-29) and the formyl group (M-29).

Synthesis, Reactivity, and Stability

Synthetic Approaches

While detailed, peer-reviewed synthetic procedures for this compound are not extensively published, commercial suppliers indicate several potential synthetic routes based on available precursors.[6][9] General strategies for the synthesis of β-keto aldehydes often involve variations of condensation reactions.[10][11] For an α,α-disubstituted target like this, a plausible approach would involve the acylation of a sterically hindered enolate or a related ketone equivalent.

Chemical Reactivity: A Tale of Two Carbonyls

The synthetic utility of this compound stems from the differential reactivity of its two carbonyl groups and the influence of the adjacent quaternary center.[12]

-

Electrophilic Centers: Both carbonyl carbons are electrophilic and susceptible to nucleophilic attack.[10] The aldehyde carbonyl is sterically more accessible and electronically more reactive than the ketone carbonyl, allowing for selective reactions.[12]

-

Lack of α-Enolization: The quaternary α-carbon lacks protons, meaning the molecule cannot enolize at this position. This structural feature prevents intramolecular aldol-type reactions that might otherwise lead to cyclization or polymerization, a common issue with related 1,4-dicarbonyl compounds.[13]

-

Key Transformations:

-

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild hydride reagents like sodium borohydride (NaBH₄), leaving the ketone intact.[14]

-

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming 2,2-dimethyl-3-oxopentanoic acid.[15]

-

Imination and Enamine Formation: The carbonyl groups can react with primary or secondary amines to form imines and enamines, respectively, providing pathways to nitrogen-containing heterocycles.[12][14]

-

Figure 1: Key reactive sites of this compound.

Stability and Handling Considerations

As a β-dicarbonyl compound, this compound requires careful handling to ensure its integrity.[16]

-

Storage: It should be stored under an inert atmosphere at low temperatures (-20°C) to minimize degradation.[8]

-

Oxidation: The aldehyde functionality is susceptible to air oxidation.[16]

-

pH Sensitivity: Both strongly acidic and basic conditions can promote degradation pathways. Basic conditions, in particular, may induce retro-Claisen type cleavage.[16] Some commercial formulations are stabilized with a weak acid like citric acid to mitigate this.[1]

Experimental Protocol: Selective Reduction

This protocol describes the selective reduction of the aldehyde functionality in this compound to yield 2,2-dimethyl-1-hydroxy-3-pentanone. This transformation is a foundational step for further synthetic elaboration.

Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent that chemoselectively reduces aldehydes over ketones at low temperatures due to the greater electrophilicity and lower steric hindrance of the aldehyde carbonyl.[14]

Materials and Reagents

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Procedure

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Reductant: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Causality: Slow addition prevents a rapid exotherm and minimizes potential side reactions.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄ and hydrolyze the borate ester intermediate. Self-Validation: The cessation of gas evolution indicates the complete quenching of the reagent.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with diethyl ether or ethyl acetate.

-

Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude alcohol via flash column chromatography on silica gel.

Figure 2: Workflow for the selective reduction of this compound.

Applications in Drug Discovery and Synthesis

The unique structure of this compound makes it a valuable precursor for synthesizing compounds with desirable pharmacological properties.

-

Scaffold for Quaternary Centers: It provides direct access to molecules containing a synthetically challenging α,α-disubstituted carbonyl moiety. Such quaternary centers are prevalent in many natural products and pharmaceutically active compounds.

-

The gem-Dimethyl Effect: The presence of the 2,2-dimethyl group is of particular interest in drug design. This motif can:

-

Enhance Metabolic Stability: It blocks sites of potential metabolic oxidation (α-hydroxylation), which can prolong the half-life of a drug candidate.[5]

-

Conformational Rigidity: It acts as a "conformational lock," restricting bond rotation and pre-organizing a molecule into a specific conformation that may be optimal for binding to a biological target.[5]

-

Improve Lipophilicity: It can fine-tune the lipophilicity of a molecule, impacting its solubility, permeability, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[5]

-

-

Heterocycle Synthesis: The 1,4-dicarbonyl relationship (post-reduction of the aldehyde) is a classic precursor for synthesizing five-membered heterocycles like furans, pyrroles, and thiophenes via Paal-Knorr synthesis, which are common scaffolds in pharmaceuticals.

-

Ligand Development: The bifunctional nature of the molecule allows it to be used as a ligand in coordination chemistry.[4]

Conclusion

This compound is more than a simple dicarbonyl compound; it is a specialized chemical tool. Its defining feature—the quaternary α-carbon—prevents unwanted side reactions while providing a stable core for building molecular complexity. The differential reactivity of its aldehyde and ketone groups enables chemists to perform selective, stepwise transformations. For drug development professionals, its structure incorporates the valuable gem-dimethyl group, a well-established motif for enhancing the drug-like properties of therapeutic candidates. By understanding its properties, reactivity, and handling requirements, researchers can effectively unlock the synthetic potential of this powerful and versatile building block.

References

- Univen FM 99.8 Mhz. (n.d.). Beta-Keto Aldehydes: Definition, Formation, and Significance.

- MOLBASE. (n.d.). This compound|106921-60-2.

- Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones.

- MSU chemistry. (n.d.). Aldehydes and Ketones.

- PubChem. (n.d.). This compound | C7H12O2 | CID 11040720.

- Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.

- The Journal of Organic Chemistry. (2022, October 25). Organocatalytic Enantioselective α-Nitrogenation of α,α-Disubstituted Aldehydes in the Absence of a Solvent.

- PubMed. (n.d.). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides.

- Chegg.com. (2018, October 22). Solved 2,2-dimethyl-4-oxopentanal undergoes intramolecular.

- PubChem. (n.d.). 2,2-Dimethyl-3-oxopentanoic acid | C7H12O3 | CID 17786898.

- ScienceOpen. (2023, October 28). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability.

Sources

- 1. CAS 106921-60-2: this compound | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 106921-60-2 | GEA92160 [biosynth.com]

- 5. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]

- 6. m.molbase.com [m.molbase.com]

- 7. This compound | C7H12O2 | CID 11040720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 106921-60-2|this compound|BLD Pharm [bldpharm.com]

- 9. Page loading... [guidechem.com]

- 10. univenfm.co.za [univenfm.co.za]

- 11. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Solved 2,2-dimethyl-4-oxopentanal undergoes intramolecular | Chegg.com [chegg.com]

- 14. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 15. 2,2-Dimethyl-3-oxopentanoic acid | C7H12O3 | CID 17786898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 2,2-Dimethyl-3-oxopentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3-oxopentanal, a fascinating bifunctional molecule, presents a unique landscape for chemical exploration and application. As an α-ketoaldehyde with a sterically hindered quaternary carbon center adjacent to the aldehyde, its distinct structural features govern its reactivity and potential as a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthetic methodologies, spectroscopic signature, and known reactivity, offering a critical resource for professionals in research and drug development.

While aldehydes are generally more electrophilic than ketones, the specific arrangement of functional groups in this compound introduces nuances to its chemical behavior, making it a subject of interest for creating complex molecular architectures.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its application in a laboratory setting. These properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 106921-60-2 | [1][2][3] |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Boiling Point | 165.4 °C | [2] |

| SMILES | CCC(=O)C(C)(C)C=O | [1][2] |

| InChI | InChI=1S/C₇H₁₂O₂/c1-4-6(9)7(2,3)5-8/h5H,4H₂,1-3H₃ | [1] |

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is characterized by a pentanal backbone with two methyl groups at the C2 position and a ketone group at the C3 position. This arrangement, featuring a quaternary carbon, significantly influences the molecule's reactivity.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available, fully interpreted spectra for this compound are limited, theoretical chemical shifts can be predicted based on its structure.

-

¹H NMR: The spectrum is expected to show a singlet for the aldehydic proton, a quartet for the methylene protons of the ethyl group, a singlet for the two equivalent methyl groups at the C2 position, and a triplet for the methyl protons of the ethyl group.

-

¹³C NMR: The carbon spectrum would reveal distinct signals for the aldehydic carbon, the ketonic carbon, the quaternary carbon at C2, the methylene carbon of the ethyl group, the two equivalent methyl carbons at C2, and the methyl carbon of the ethyl group. A publicly accessible but uninterpreted ¹³C NMR spectrum is noted in the PubChem database.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit strong characteristic absorption bands for the two carbonyl groups. A strong band around 1720-1740 cm⁻¹ would correspond to the aldehyde C=O stretch, and another strong band in the region of 1700-1725 cm⁻¹ would be indicative of the ketone C=O stretch. The C-H stretching of the aldehyde proton would likely appear as a weaker band around 2720-2820 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the fragmentation of this compound would likely proceed through cleavage adjacent to the carbonyl groups. Key fragments would be expected from the loss of the ethyl group, the propyl group, and the formyl group.

Synthesis and Reactivity

Synthesis

Detailed, peer-reviewed synthetic procedures for this compound are not widely published in top-tier journals. However, its formation as a product of the oxidation of isobutene has been noted.[2] General methods for the synthesis of α-keto aldehydes often involve the selective oxidation of α-hydroxy ketones.

A plausible, though not explicitly documented, synthetic approach could involve the following conceptual workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Disclaimer: This proposed synthesis is illustrative and has not been verified through experimental data in the available literature.

Reactivity

The chemical reactivity of this compound is dominated by its two carbonyl functionalities. The presence of a quaternary carbon at the α-position to the aldehyde precludes reactions that require an enolizable α-hydrogen at that site, such as aldol condensations.

-

Nucleophilic Addition: Both the aldehyde and ketone groups are susceptible to nucleophilic attack. Generally, aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl bond. Therefore, selective reactions at the aldehyde position are anticipated under carefully controlled conditions.

-

Oxidation and Reduction: The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol. The ketone can be reduced to a secondary alcohol.

-

Ligand Chemistry: this compound has been suggested to have applications as a ligand in coordination chemistry.[2] The two oxygen atoms can act as a bidentate ligand, chelating to a metal center.

Applications in Research and Development

The unique structural features of this compound make it a potentially valuable building block in organic synthesis, particularly for the construction of complex molecules with quaternary carbon centers. Its bifunctional nature allows for sequential or selective reactions to introduce further complexity. While specific applications in drug development are not yet widely documented, its potential as a precursor to novel heterocyclic systems and other complex scaffolds warrants further investigation.

Safety and Handling

This compound is classified as a flammable liquid and vapor (H226).[2] Standard laboratory safety precautions should be observed when handling this compound, including working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding sources of ignition. For detailed safety information, it is recommended to request a Safety Data Sheet (SDS) from the supplier.[2]

Conclusion

This compound is a molecule with significant untapped potential in the field of organic synthesis. Its distinct combination of a sterically hindered aldehyde and a ketone on a compact carbon skeleton presents both challenges and opportunities for the synthetic chemist. This guide has provided a foundational understanding of its structure, properties, and reactivity based on available data. Further research into its synthesis and applications is likely to uncover new avenues for the creation of novel and complex molecular architectures relevant to the pharmaceutical and materials sciences.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Synthesis of 2,2-Dimethyl-3-oxopentanal: A Technical Guide to Key Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-3-oxopentanal is a valuable β-keto aldehyde that serves as a versatile building block in organic synthesis. Its structure, featuring a sterically hindered quaternary α-carbon adjacent to two distinct carbonyl functionalities, presents unique synthetic challenges and opportunities. This technical guide provides an in-depth exploration of the primary synthesis pathway for this compound, grounded in the principles of the crossed Claisen condensation. We will dissect the reaction mechanism, provide a detailed experimental protocol with field-proven insights, and discuss the critical parameters that govern reaction success. This document is intended for chemical researchers and drug development professionals seeking a comprehensive and practical understanding of this synthesis.

Foundational Principles: The Strategic Application of Crossed Claisen Condensation

The synthesis of this compound is a classic illustration of the crossed Claisen condensation , a powerful carbon-carbon bond-forming reaction between a ketone and an ester.[1][2] Unlike a standard Claisen condensation that involves two ester molecules, the crossed variant allows for the construction of 1,3-dicarbonyl systems from different precursors.[3][4]

1.1 The Role of Enolates in Carbon-Carbon Bond Formation

At the heart of this reaction is the enolate , a reactive intermediate formed by the deprotonation of a carbon atom alpha to a carbonyl group.[5][6][7] Ketones with α-hydrogens, such as the precursor to our target molecule, can be converted into their corresponding enolates by a strong base. These enolates are potent nucleophiles, capable of attacking electrophilic carbonyl carbons, which is the key step in forming the new C-C bond.[8][9] The negative charge of the enolate is delocalized onto the oxygen atom through resonance, which stabilizes the anion.[5]

1.2 Strategic Reagent Selection

The success of a crossed Claisen condensation hinges on precise control over which reactant forms the enolate and which acts as the electrophile. To synthesize this compound, the strategy involves:

-

An Enolizable Ketone: 3,3-Dimethyl-2-butanone (pinacolone) is the ideal ketone precursor. It possesses α-hydrogens that can be abstracted to form the required nucleophilic enolate.

-

A Non-Enolizable Ester: An ester lacking α-hydrogens must be used as the acylating agent.[4] This is a critical choice to prevent self-condensation of the ester, which would lead to a mixture of undesired products.[3] Formic acid esters, such as ethyl formate or methyl formate, are perfect for this role as they lack α-hydrogens and serve to introduce the required aldehyde functionality (a formyl group).[10][11]

-

A Strong, Non-Nucleophilic Base: A base strong enough to deprotonate the ketone (pKa ≈ 19-20) is required.[12] Sodium ethoxide (NaOEt) or sodium hydride (NaH) are commonly employed.[11] Crucially, the reaction requires a full stoichiometric equivalent of the base. This is because the final β-keto aldehyde product is significantly more acidic (pKa ≈ 11) than the starting ketone.[12][13] The base, therefore, deprotonates the product to form a stable enolate, which acts as a thermodynamic sink, driving the equilibrium of an otherwise endergonic reaction towards the product.[2]

Primary Synthesis Pathway: Base-Mediated Acylation of Pinacolone

The most direct and widely recognized method for preparing this compound is the base-mediated acylation of pinacolone with ethyl formate.

2.1 Reaction Mechanism

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism:

-

Enolate Formation: The base (e.g., ethoxide) abstracts an α-proton from pinacolone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of ethyl formate, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as a leaving group. The product at this stage is the β-keto aldehyde.

-

Deprotonation (Driving Force): The liberated ethoxide (or another equivalent of base) immediately deprotonates the acidic α-hydrogen located between the two carbonyl groups of the product. This irreversible acid-base reaction forms the sodium salt of the product enolate, pulling the entire reaction sequence to completion.

-

Protonation (Work-up): A final work-up step with aqueous acid neutralizes the excess base and protonates the product enolate to yield the final this compound.

Caption: Workflow for the synthesis of this compound.

2.2 Detailed Experimental Protocol

This protocol is adapted from established procedures for the acylation of ketones and should be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.[10][11]

Table 1: Reagents and Conditions

| Reagent/Parameter | Molecular Weight | Moles (Equivalents) | Amount | Purpose & Key Considerations |

| Sodium Ethoxide (NaOEt) | 68.05 g/mol | 1.1 mol (1.1 eq) | 74.9 g | Base: Must be anhydrous. Using 1.1 equivalents ensures complete reaction. |

| Anhydrous Diethyl Ether | 74.12 g/mol | - | 500 mL | Solvent: Must be completely dry to prevent quenching the base. |

| Pinacolone | 100.16 g/mol | 1.0 mol (1.0 eq) | 100.2 g (124 mL) | Nucleophile Precursor: Should be pure and dry. |

| Ethyl Formate | 74.08 g/mol | 1.2 mol (1.2 eq) | 88.9 g (97 mL) | Acylating Agent: A slight excess ensures the ketone is fully consumed. |

| Reaction Temperature | - | - | 0°C to reflux | Initial cooling controls the reaction rate; reflux drives it to completion. |

| Reaction Time | - | - | ~12-18 hours | Monitored by TLC or GC until starting material is consumed. |

| 1M Hydrochloric Acid | - | - | ~1.2 L | Work-up: Used to neutralize the base and protonate the product. |

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Ensure all glassware is flame-dried and assembled under a nitrogen or argon atmosphere.

-

Base Suspension: Charge the flask with sodium ethoxide (74.9 g, 1.1 mol) and anhydrous diethyl ether (500 mL). Begin stirring to create a suspension.

-

Reagent Addition: In the dropping funnel, prepare a mixture of pinacolone (100.2 g, 1.0 mol) and ethyl formate (88.9 g, 1.2 mol).

-

Reaction Initiation: Cool the stirred base suspension in the flask to 0°C using an ice bath. Begin adding the pinacolone/ethyl formate mixture dropwise over a period of 2-3 hours. Maintain the temperature below 10°C during the addition.

-

Expert Insight: Slow addition is crucial to manage the exothermicity of the reaction and prevent unwanted side reactions. A thick, yellow-to-orange precipitate of the sodium enolate product will form.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain it for 12-18 hours to ensure the reaction goes to completion.

-

Quenching and Work-up: Cool the reaction mixture back down to 0°C in a large ice bath. Slowly and carefully pour the reaction slurry into a beaker containing a vigorously stirred mixture of crushed ice (~1 kg) and 1M hydrochloric acid (1.2 L).

-

Trustworthiness Check: This step is highly exothermic and releases gas. Perform it slowly in a large, open container within a fume hood to avoid pressure buildup and splashing. The goal is to neutralize all unreacted base and protonate the enolate salt.

-

-

Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 200 mL).

-

Washing: Combine all organic layers and wash them sequentially with saturated aqueous sodium bicarbonate solution (2 x 150 mL) and then with brine (1 x 150 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product is a yellow oil. Purify it by vacuum distillation to obtain this compound as a colorless liquid.

Characterization and Data

Confirmation of the final product's identity is achieved through standard analytical techniques.

Caption: Simplified reaction mechanism for pinacolone acylation.

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [14][15][16] |

| Molecular Weight | 128.17 g/mol | [14][15] |

| Appearance | Colorless liquid | - |

| Boiling Point | 165.4 °C (predicted) | [14] |

| CAS Number | 106921-60-2 | [15][16] |

| ¹H NMR (Expected) | δ ~9.5 (s, 1H, -CHO), δ ~2.6 (q, 2H, -CH₂-), δ ~1.2 (s, 6H, -C(CH₃)₂-), δ ~1.1 (t, 3H, -CH₃) | - |

| ¹³C NMR (Expected) | δ ~205 (C=O, ketone), δ ~200 (C=O, aldehyde), δ ~55 (quaternary C), δ ~35 (-CH₂-), δ ~25 (-C(CH₃)₂), δ ~8 (-CH₃) | - |

| IR (Expected) | ~2970 cm⁻¹ (C-H), ~1725 cm⁻¹ (C=O, ketone), ~1705 cm⁻¹ (C=O, aldehyde) | - |

Note: Experimental spectral data should be acquired to confirm these expected values.

Conclusion

The synthesis of this compound is most reliably achieved through the crossed Claisen condensation of pinacolone with ethyl formate. This method leverages fundamental principles of enolate chemistry and reaction control. By carefully selecting a non-enolizable acylating agent and using a stoichiometric amount of a strong base, the reaction is driven efficiently to completion. The detailed protocol and mechanistic insights provided in this guide offer a robust framework for researchers to successfully prepare this valuable synthetic intermediate for applications in drug discovery and complex molecule synthesis.

References

- Wikipedia.

- Fiveable. Enolates and enols | Organic Chemistry II Class Notes. [Link]

- OrgoSolver.

- Hauser, C. R., Swamer, F. W., & Adams, J. T. The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions. [Link]

- BYJU'S.

- University of Calgary.

- ChemConnections.

- Bromidge, S. M., Entwistle, D. A., Goldstein, J., & Orlek, B. S. A Convenient Synthesis of Masked β-Ketoaldehydes by the Controlled Addition of Nucleophiles to (Trimethylsilyl)ethynyl Ketones.

- Univen FM 99.8 Mhz.

- Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]

- University of Wisconsin-Madison.

- ResearchGate. The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. [Link]

- Fiveable. 3.

- PubChem. This compound. [Link]

- Allen.

- KPU Pressbooks. 8.

- Organic Syntheses. Organic Syntheses Procedure. [Link]

- Master Organic Chemistry.

- Wikipedia.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 4. 8.2 Other types of Claisen Condensation – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Enolate - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. orgosolver.com [orgosolver.com]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. organicreactions.org [organicreactions.org]

- 11. researchgate.net [researchgate.net]

- 12. vanderbilt.edu [vanderbilt.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. This compound | 106921-60-2 | GEA92160 [biosynth.com]

- 15. This compound | C7H12O2 | CID 11040720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Page loading... [guidechem.com]

An In-depth Technical Guide to the Spectroscopic Data of 2,2-Dimethyl-3-oxopentanal

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2,2-Dimethyl-3-oxopentanal (C₇H₁₂O₂; CAS No. 106921-60-2).[1][2][3][4] As a difunctional carbonyl compound, its structural elucidation presents a valuable case study in the application of modern spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth interpretation of infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data. The guide emphasizes the causal relationships between molecular structure and spectral output, providing field-proven insights into experimental design and data interpretation. All protocols are designed as self-validating systems, and key claims are substantiated with citations to authoritative sources.

Introduction: The Structural Significance of this compound

This compound is a β-keto aldehyde, a class of compounds that are versatile intermediates in organic synthesis. The molecule features two distinct carbonyl groups—an aldehyde and a ketone—as well as a quaternary carbon center. This unique combination of functional groups necessitates a multi-faceted spectroscopic approach for unambiguous characterization. Understanding the spectral signature of this molecule is crucial for reaction monitoring, quality control, and the prediction of its chemical reactivity. This guide will dissect the expected spectroscopic data, providing a framework for the analysis of this and structurally related compounds.

Molecular Structure and Key Features

Caption: Predicted NMR chemical shifts for this compound.

Mass Spectrometry (MS)

4.1. Principles of Electron Ionization (EI) MS

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that reveals the molecular weight and provides clues to the molecule's structure. [5][6] 4.2. Predicted Mass Spectrum Data

-

Molecular Ion (M⁺•): m/z = 128. Expected to be of low to moderate intensity.

-

Key Fragments:

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 99 | [M - CHO]⁺ | α-cleavage of the aldehyde group. |

| 71 | [M - C₄H₉]⁺ or [CH₃CH₂CO]⁺ | α-cleavage at the ketone, loss of the tert-butyl group. This is often a prominent peak for ketones. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation, a very stable carbocation. |

| 29 | [CHO]⁺ or [C₂H₅]⁺ | Acylium ion from the aldehyde or ethyl cation from the ketone. |

4.3. Fragmentation Analysis

The fragmentation of this compound is governed by the stability of the resulting carbocations and acylium ions. The most favorable α-cleavage is expected to be the loss of the bulky tert-butyl group to form the stable ethyl acylium ion at m/z 71. The formation of the highly stable tert-butyl cation at m/z 57 is also a very likely pathway. The McLafferty rearrangement is not possible for this molecule as there are no γ-hydrogens relative to either carbonyl group. [6][7]

Sources

- 1. This compound | C7H12O2 | CID 11040720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 106921-60-2 | GEA92160 [biosynth.com]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 7. youtube.com [youtube.com]

Physical and chemical properties of 2,2-Dimethyl-3-oxopentanal

An In-Depth Technical Guide to 2,2-Dimethyl-3-oxopentanal for Advanced Research Applications

Introduction

This compound is a bifunctional organic compound featuring both an aldehyde and a ketone moiety. This unique structural arrangement, characterized by a quaternary carbon atom adjacent to the aldehyde group, imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis. Its documented formation during the oxidation of isobutene and its utility in surface chemistry and coordination chemistry highlight its relevance in diverse research fields.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, reactivity, and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

The fundamental properties of this compound are derived directly from its molecular structure. The presence of two distinct carbonyl groups on a compact carbon skeleton is the defining feature, governing its reactivity and physical characteristics.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 106921-60-2 | [1][3][4][5] |

| Molecular Formula | C₇H₁₂O₂ | [1][3][5][6] |

| Molecular Weight | 128.17 g/mol | [1][5] |

| IUPAC Name | This compound | [5] |

| SMILES | CCC(=O)C(C)(C)C=O | [1][2][5] |

| InChIKey | PVYBKZHBCCMBPS-UHFFFAOYSA-N |[2][4][5] |

Physicochemical Properties

The physical state and properties of this compound are consistent with a small, functionalized organic molecule. Its dual carbonyl groups introduce significant polarity, influencing its boiling point and solubility.

Table 2: Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Distinctive | [2] |

| Boiling Point | 165.4 °C | [1] |

| Melting Point | Data not available |

| Density | Data not available | |

Solubility Insights

Spectroscopic Profile (Expert Analysis)

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The predicted spectral data outlined below are based on the known chemical shifts and absorption frequencies for its constituent functional groups.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Signal | Rationale |

|---|---|---|---|

| IR Spectroscopy | Aldehyde C=O Stretch | ~1725 cm⁻¹ (strong) | Carbonyl stretching frequency for aliphatic aldehydes. |

| Ketone C=O Stretch | ~1715 cm⁻¹ (strong) | Carbonyl stretching for aliphatic ketones, often slightly lower than aldehydes. | |

| Aldehyde C-H Stretch | ~2820 cm⁻¹ & ~2720 cm⁻¹ | Characteristic Fermi doublet for the aldehyde C-H bond. | |

| sp³ C-H Stretch | 2850-3000 cm⁻¹ | Standard range for aliphatic C-H bonds. | |

| ¹H NMR | Aldehyde H | δ ~9.5-9.7 ppm (s, 1H) | Highly deshielded proton attached to the aldehyde carbonyl. |

| Ethyl -CH₂- | δ ~2.7 ppm (q, 2H) | Methylene protons adjacent to a ketone carbonyl. | |

| Gem-dimethyl -CH₃ | δ ~1.2 ppm (s, 6H) | Six equivalent protons of the two methyl groups on the quaternary carbon. | |

| Ethyl -CH₃ | δ ~1.1 ppm (t, 3H) | Terminal methyl protons of the ethyl group. | |

| ¹³C NMR | Aldehyde C=O | δ ~200-205 ppm | Carbonyl carbon of the aldehyde. |

| Ketone C=O | δ ~205-210 ppm | Carbonyl carbon of the ketone. |

| | Quaternary C | δ ~55-60 ppm | The C2 carbon atom bearing the two methyl groups. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its two carbonyl groups and the presence of enolizable protons. Generally, aldehydes are more electrophilic and less sterically hindered than ketones, making the aldehyde group the primary site for nucleophilic attack.

Caption: Reactivity map of this compound.

Reactions Involving the Aldehyde Group

-

Nucleophilic Addition: The aldehyde is highly susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums, cyanides) to form secondary alcohols.

-

Oxidation: It can be readily oxidized to the corresponding carboxylic acid, 2,2-dimethyl-3-oxopentanoic acid[7], using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reductive Amination: Reaction with ammonia or primary/secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) will yield amines.

-

Wittig Reaction: Conversion of the aldehyde to an alkene is achievable via the Wittig reaction.

Reactions Involving the Ketone Group

While less reactive than the aldehyde, the ketone can undergo nucleophilic addition, particularly if the aldehyde is first protected using a selective reagent (e.g., formation of a dithiane).

Enolate Chemistry

The methylene protons (—CH₂—) of the ethyl group are α- to the ketone and are therefore acidic. Deprotonation with a suitable base (e.g., LDA, NaOH) generates a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in:

-

Intermolecular Aldol Condensation: Reacting with another molecule of aldehyde or ketone.

-

Alkylation: Reacting with alkyl halides to form new carbon-carbon bonds.

This dual functionality allows for sequential, site-selective reactions, making it a versatile building block for synthesizing more complex molecules.[2]

Potential Applications in Research and Development

-

Synthetic Intermediate: Its primary application is as a precursor in multi-step organic syntheses, where the two carbonyl groups can be manipulated sequentially to build molecular complexity.[2]

-

Ligand in Coordination Chemistry: The oxygen atoms of the carbonyl groups can act as Lewis bases, allowing the molecule to serve as a bidentate or monodentate ligand for various metal centers.[1]

-

Surface Chemistry: The compound has been used in studies of adsorption and desorption on metal surfaces, providing insights into catalyst-substrate interactions.[1]

Safety and Handling

Proper handling of this compound is essential for laboratory safety. It is classified as a flammable liquid.[1]

Table 4: GHS Hazard Information

| Category | Information | Source |

|---|---|---|

| Pictogram | GHS02 (Flame) | [1] |

| Hazard Statement | H226: Flammable liquid and vapour | [1] |

| Precautionary Statements | P210, P233, P240, P241, P242, P280, P303+P361+P353, P370+P378, P403+P235, P501 |[1] |

Recommended Protocols

-

Handling: Use in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a specialized chemical with a rich reactivity profile defined by its aldehyde and ketone functional groups. Its utility as a synthetic building block, a ligand, and a tool for surface science studies makes it a compound of interest for advanced research. A thorough understanding of its properties, spectroscopic characteristics, and safety requirements is paramount for its effective and safe application in the laboratory.

References

- PubChem. This compound | C7H12O2 | CID 11040720. [Link]

- PubChem. 2,2-Dimethyl-3-oxopentanoic acid | C7H12O3 | CID 17786898. [Link]

Sources

- 1. This compound | 106921-60-2 | GEA92160 [biosynth.com]

- 2. CAS 106921-60-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C7H12O2 | CID 11040720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. keyorganics.net [keyorganics.net]

- 7. 2,2-Dimethyl-3-oxopentanoic acid | C7H12O3 | CID 17786898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Technical Guide to the Commercial Availability and Sourcing of 2,2-Dimethyl-3-oxopentanal

<Senior Application Scientist >

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 2,2-Dimethyl-3-oxopentanal (CAS No. 106921-60-2), a specialty chemical intermediate. The guide establishes that while this compound is not a widely stocked, off-the-shelf reagent available from major global distributors, it is accessible through a network of specialized chemical suppliers, particularly those focusing on custom synthesis, research chemicals, and pharmaceutical intermediates. This guide outlines the compound's properties, identifies potential suppliers, and discusses its relevance in synthetic chemistry, particularly for drug discovery, where the gem-dimethyl motif is of significant interest.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule containing both an aldehyde and a ketone. Its most notable structural feature is the gem-dimethyl group adjacent to the aldehyde, a motif that is increasingly valued in medicinal chemistry. The incorporation of a gem-dimethyl group can enhance the metabolic stability, solubility, and pharmacokinetic profile of drug candidates[1]. This makes intermediates like this compound valuable building blocks for creating novel molecular scaffolds.

This guide serves as a practical sourcing and application resource for research and development teams looking to procure or synthesize this compound for further investigation.

Caption: Chemical Structure of this compound.

Physicochemical Properties and Identifiers

A clear identification of the target compound is critical for accurate sourcing. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 106921-60-2 | [2][3][4][5] |

| Molecular Formula | C₇H₁₂O₂ | [2][3][4][6] |

| Molecular Weight | 128.17 g/mol | [3][6] |

| SMILES | CCC(=O)C(C)(C)C=O | [3][6] |

| Boiling Point | 165.4 °C (Predicted) | [3] |

Commercial Availability and Sourcing Strategy

Direct searches confirm that this compound is not a standard catalog item from large, broad-line chemical suppliers. However, it is listed by several specialized fine chemical suppliers and manufacturers who often operate on a "for-research," custom synthesis, or made-to-order basis.

3.1 Identified Potential Suppliers

The following organizations list this compound in their product databases. Researchers should note that availability may signify custom synthesis capability rather than in-stock inventory. Direct inquiry is essential.

| Supplier | Location | Notes |

| Biosynth | International | Lists the compound for pharmaceutical testing and research purposes.[3] |

| HANGZHOU LEAP CHEM CO., LTD. | China | A specialized fine chemical supplier listing the product with applications in pharmaceuticals and custom synthesis.[2] |

| RongNa Biotechnology Co., Ltd | China | Lists the compound as an organic intermediate with a stated purity of 99% and for scientific research only.[4] |

| Cenmed | USA | Lists the product with a specification of ≥97% purity.[6] |

| Key Organics | UK | Lists the compound with its key identifiers.[5] |

3.2 Recommended Sourcing Workflow

Given the nature of this specialty chemical, a systematic approach is required for procurement.

Caption: Recommended workflow for sourcing specialty chemicals.

Expert Insight: When contacting these suppliers, it is crucial to specify the required quantity, desired purity, and application context. This information helps the supplier determine if they can fulfill the request from a limited existing stock or if they need to schedule a custom synthesis campaign. Always request a Certificate of Analysis (CoA) before purchase to validate the product's specifications.

Synthetic Context and Potential Applications

While detailed synthesis protocols for this compound are not widely published in top-tier organic synthesis journals, its structure is related to other oxopentanal and dimethylated compounds. The synthesis of related structures often involves multi-step processes. For instance, the synthesis of 2,3-dimethylpentanal involves using 3-methyl-2-pentanone as a starting material[7].

The primary application for a compound like this compound in a research and drug development setting is as a specialty building block . Its two distinct carbonyl groups (aldehyde and ketone) allow for selective chemical modifications, enabling the construction of more complex molecular architectures.

Potential Research Applications:

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it could serve as a starting point for developing ligands that bind to protein targets.

-

Scaffold Development: The gem-dimethyl group can act as a "pharmacokinetic anchor," improving the metabolic stability of a new drug candidate[1]. The aldehyde and ketone functionalities provide handles for elaborating the scaffold.

-

Intermediate for Heterocyclic Synthesis: It can be used to construct novel heterocyclic ring systems, which are a cornerstone of many approved drugs.

Safety and Handling

Although a specific Safety Data Sheet (SDS) is not broadly available, Biosynth provides hazard and precautionary statements[3].

-

Hazard Statement (H226): Flammable liquid and vapor.

-

Precautionary Statements: Standard precautions for handling flammable organic chemicals should be followed, including use in a well-ventilated fume hood, grounding of equipment to prevent static discharge, and use of personal protective equipment (gloves, safety glasses).

Researchers must obtain a comprehensive SDS from their chosen supplier before handling the compound.

Conclusion

This compound is a specialty chemical intermediate that is commercially available, though not as a widely stocked commodity. Its procurement requires engaging with specialized fine chemical suppliers who may offer it on a made-to-order or custom synthesis basis. For drug development professionals, its value lies in the strategic incorporation of the gem-dimethyl group and its bifunctional nature, which offers versatile options for synthetic elaboration. A diligent sourcing process involving direct supplier inquiry and verification of quality is paramount for successfully integrating this compound into a research and development program.

References

- Time in Olmsted County, US. Google. Retrieved January 10, 2026.

- This compound (C007B-518232). Cenmed. Retrieved January 10, 2026. [Link]

- Organic Syntheses Procedure. Organic Syntheses. Retrieved January 10, 2026. [Link]

- A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application.

- 2-methyl-3-oxopentanal - C6H10O2, density, melting point, boiling point, structural formula, synthesis. Mol-Instincts. Retrieved January 10, 2026. [Link]

- 2,2-Dimethyl-3-oxopentanoic acid | C7H12O3 | CID 17786898. PubChem. Retrieved January 10, 2026. [Link]

- Synthetic method of 2,3-dimethylpentanal.

- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Retrieved January 10, 2026. [Link]

- Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. Retrieved January 10, 2026. [Link]

Sources

- 1. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 106921-60-2 | GEA92160 [biosynth.com]

- 4. This compound, CasNo.106921-60-2 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 5. keyorganics.net [keyorganics.net]

- 6. cenmed.com [cenmed.com]

- 7. CN101525279A - Synthetic method of 2,3-dimethylpentanal - Google Patents [patents.google.com]

Navigating the Chemistry of 2,2-Dimethyl-3-oxopentanal: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-3-oxopentanal, a bifunctional molecule featuring both an aldehyde and a ketone moiety, presents unique opportunities as an intermediate in complex organic synthesis. Its sterically hindered α-carbon and dual reactivity make it a valuable building block for creating intricate molecular architectures. However, these same characteristics necessitate a thorough understanding of its chemical properties and potential hazards to ensure safe and effective handling in a laboratory setting. This in-depth technical guide provides a comprehensive overview of this compound, including its chemical identity, reactivity profile, detailed safety protocols, and emergency procedures. The information herein is intended to empower researchers to confidently and safely incorporate this versatile compound into their synthetic workflows.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 106921-60-2, is an organic compound with the molecular formula C₇H₁₂O₂.[1][2] Its structure is characterized by a five-carbon pentanal backbone with two methyl groups at the C2 position and a ketone group at the C3 position.[1] This unique arrangement of functional groups is the primary driver of its chemical behavior and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 106921-60-2 | [1][2] |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 165.4 °C | [3] |

| SMILES | CCC(=O)C(C)(C)C=O | [1] |

| InChI Key | PVYBKZHBCCMBPS-UHFFFAOYSA-N | [1] |

Hazard Identification and GHS Classification

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

Note: Classifications are based on available SDS and may vary between suppliers.

Reactivity Profile and Incompatibility

The chemical reactivity of this compound is dictated by the presence of both an aldehyde and a ketone functional group.[1] This dual functionality allows for a range of chemical transformations, including nucleophilic additions and condensation reactions.[1] The aldehyde is generally more reactive towards nucleophiles than the ketone due to reduced steric hindrance and greater polarization of the carbonyl carbon.

Key Reactions:

-

Nucleophilic Addition: The carbonyl carbons of both the aldehyde and ketone are electrophilic and susceptible to attack by nucleophiles.

-

Condensation Reactions: The molecule can participate in reactions such as aldol condensations, though the lack of α-hydrogens prevents it from acting as the enolizable component in such reactions.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol. The ketone can be reduced to a secondary alcohol.

Incompatible Materials:

To prevent hazardous reactions, this compound should be stored and handled separately from the following:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

-

Strong Reducing Agents: Can cause exothermic reactions.

-

Strong Bases: Can catalyze self-condensation or other decomposition reactions.

-

Strong Acids: May catalyze polymerization or other unwanted reactions.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls

-

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard |

| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved |

| Hands | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling. | Follow manufacturer's specifications |

| Body | A lab coat or chemical-resistant apron. For larger quantities or increased risk of splashing, a complete chemical-resistant suit may be necessary. | Appropriate for the task |

| Respiratory | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. If working with heated material or in poorly ventilated areas, a respirator with an organic vapor cartridge is recommended. | NIOSH (US) or EN 143 (EU) approved |

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. Keep away from sources of ignition.

-

Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do so.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Flammable liquid and vapor. Vapors can travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Toxicological Information

Synthetic Applications and Methodologies

This compound serves as a valuable intermediate in organic synthesis, primarily due to its bifunctional nature.[1] While specific, detailed experimental protocols for its synthesis are not widely published in readily accessible literature, a plausible and common method for the synthesis of related α,α-disubstituted β-keto aldehydes is through a Darzens-type condensation.

Postulated Synthesis via Darzens Condensation

The Darzens condensation involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[7][8] Subsequent hydrolysis and decarboxylation of the glycidic ester can yield a ketone or aldehyde with an extended carbon chain.[9]

Conceptual Workflow for Synthesis:

A potential synthetic route to this compound could involve the reaction of 3-pentanone with an appropriate α-haloacetyl derivative, followed by rearrangement.

Note: This represents a generalized synthetic strategy. The specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in synthetic chemistry. Its safe and effective use hinges on a robust understanding of its hazards, reactivity, and proper handling procedures. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and leverage the unique chemical properties of this compound to advance their scientific endeavors. Always consult the most up-to-date Safety Data Sheet from your supplier before commencing any work.

References

- Darzens reaction. In: Wikipedia. Accessed January 10, 2026. [Link]

- The Darzens Glycidic Ester Condensation. In: Organic Reactions. Accessed January 10, 2026. [Link]

- This compound. In: PubChem. Accessed January 10, 2026. [Link]

- LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081-1091. [Link]

- Singh, S., et al. (2019). Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. Drug Metabolism Reviews, 51(1), 42-64. [Link]

- Valsa, J. O., et al. (1990). Genotoxic effect of a keto-aldehyde produced by thermal degradation of reducing sugars. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 232(1), 31-35. [Link]

- Safety Data Sheet - this compound. (Provided by various chemical suppliers).

Sources

- 1. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | 106921-60-2 | GEA92160 [biosynth.com]

- 4. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genotoxic effect of a keto-aldehyde produced by thermal degradation of reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Darzens reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. organicreactions.org [organicreactions.org]

2,2-Dimethyl-3-oxopentanal formation from isobutene oxidation

An In-depth Technical Guide to the Formation of 2,2-Dimethyl-3-oxopentanal from Isobutene Oxidation

Abstract